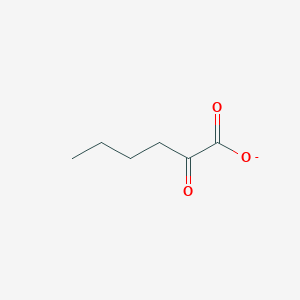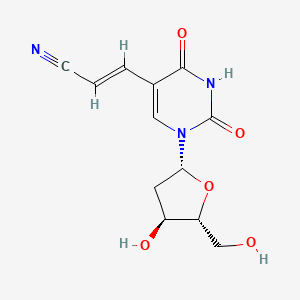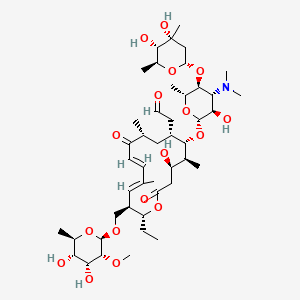
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the condensation of 2-aminothiazole with glyoxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes involved in key metabolic pathways, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects . Additionally, the compound can interact with DNA and proteins, leading to anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
2-(2-Aminothiazole-4-yl)acetic acid: Another thiazole derivative with antimicrobial properties.
2-(2-Aminothiazole-4-yl)ethanol:
Uniqueness
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is unique due to its specific structural features, such as the presence of both an aminothiazole and a hydroxyimino group. These features contribute to its distinct biological activities and make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C5H5N3O3S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3+ |
InChI Key |
URGSBEYHHRKMJL-FPYGCLRLSA-N |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N\O)/C(=O)O |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)O |
Synonyms |
2-(2-amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid 2-ATHIAA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1239945.png)
![N-[4-[5-[(Z)-(2,4-dioxoimidazolidin-1-yl)iminomethyl]furan-2-yl]phenyl]acetamide](/img/structure/B1239946.png)
![8-[(E)-dimethylaminodiazenyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B1239950.png)






![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one](/img/structure/B1239959.png)


